![molecular formula C15H17N3OS B11016413 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11016413.png)
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide
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Overview
Description
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide is a complex organic compound with a molecular formula of C19H17N3OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazole with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Research indicates that N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide exhibits significant biological activities through various mechanisms. The following sections outline its potential applications in different fields.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has shown promising results in inhibiting the proliferation of cancer cells in vitro. For instance:
- Case Study : A study conducted on breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell migration, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens.
- Case Study : Research indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Case Study : In models of oxidative stress-induced neuronal injury, the compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability .
Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to evaluate how variations in the chemical structure influence biological activity. Key findings include:
- Thieno[3,4-c]pyrazole Core : Essential for maintaining biological activity.
- Phenyl Group Substitution : Enhances binding affinity to target proteins.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits growth of Gram-positive/negative bacteria | |
Neuroprotective | Reduces oxidative stress in neuronal cells |
Mechanism of Action
The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
- N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
- Benzamide, N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethyl-
Uniqueness
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Biological Activity
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C19H20N4OS |
Molecular Weight | 352.5 g/mol |
IUPAC Name | N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide |
InChI Key | NSBCKUIWUPYBTJ-UHFFFAOYSA-N |
LogP | 2.427 |
Polar Surface Area | 73.674 |
This compound's structure features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.
Antimicrobial Properties
Research has indicated that compounds with a thienopyrimidinone ring structure exhibit antimicrobial activity. For instance, derivatives of thieno[2,3-d]pyrimidinones have shown efficacy against various pathogens due to their ability to interact with key enzymes involved in microbial metabolism . The presence of amido or imino side chains enhances this activity by facilitating interactions with microbial targets.
The biological activity of this compound is believed to stem from its interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound can inhibit enzymes crucial for cellular processes, such as oxidoreductases and other metabolic enzymes. This inhibition can lead to altered cellular redox states and affect cellular proliferation and survival.
- Cell Signaling Modulation : It influences various signaling pathways related to oxidative stress responses. By modulating these pathways, the compound can alter gene expression patterns that impact cellular metabolism and function .
Case Studies
Several studies have explored the biological effects of related compounds:
- Antimicrobial Activity : A study on thienopyrimidinone derivatives demonstrated that compounds with similar structural features exhibited significant antimicrobial activity against a range of pathogens. The most potent compounds were non-toxic at concentrations up to 200 µmol/L .
- Cytotoxicity : Another study assessed the cytotoxic effects of thienopyrimidinone derivatives on cancer cell lines. The results indicated that certain derivatives could induce apoptosis through modulation of apoptosis-related proteins and pathways .
Properties
Molecular Formula |
C15H17N3OS |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H17N3OS/c1-18-15(12-9-20-10-13(12)17-18)16-14(19)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,19) |
InChI Key |
XNQFOQJWAJEJKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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